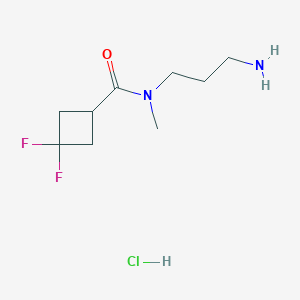
N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride is a complex organic compound with a unique structure that includes a cyclobutane ring, fluorine atoms, and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride typically involves multiple steps, starting with the preparation of the cyclobutane ring. The introduction of fluorine atoms is achieved through fluorination reactions, while the amide group is introduced via amidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular metabolism.
類似化合物との比較
Similar Compounds
3-aminopropyltriethoxysilane: Used for surface functionalization and has applications in biosensors and drug delivery.
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: Known for its biocidal properties and used in disinfectants.
Uniqueness
N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamidehydrochloride is unique due to its combination of a cyclobutane ring and fluorine atoms, which impart distinct chemical and biological properties
特性
分子式 |
C9H17ClF2N2O |
|---|---|
分子量 |
242.69 g/mol |
IUPAC名 |
N-(3-aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16F2N2O.ClH/c1-13(4-2-3-12)8(14)7-5-9(10,11)6-7;/h7H,2-6,12H2,1H3;1H |
InChIキー |
PEKZFTDGWORXJL-UHFFFAOYSA-N |
正規SMILES |
CN(CCCN)C(=O)C1CC(C1)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



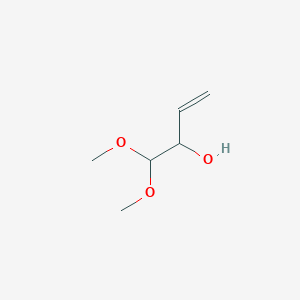
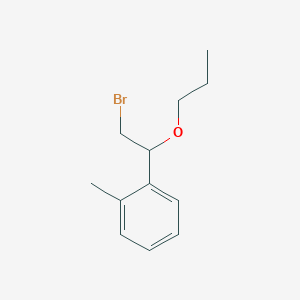
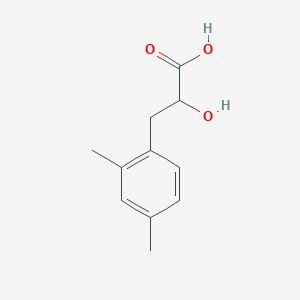

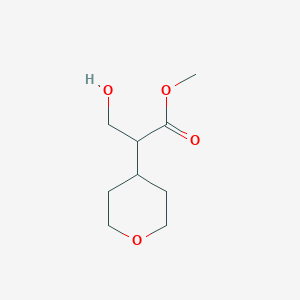


![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
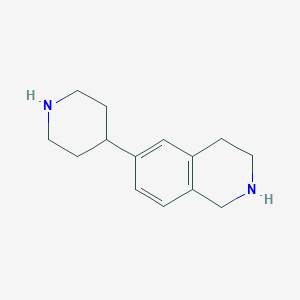
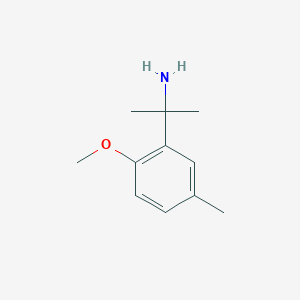

![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
